molecular formula C11H17NO4S B225078 2-methoxy-N-(2-methoxyethyl)-5-methylbenzenesulfonamide

2-methoxy-N-(2-methoxyethyl)-5-methylbenzenesulfonamide

Cat. No. B225078
M. Wt: 259.32 g/mol
InChI Key: QXOGWTCCNYBYCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-N-(2-methoxyethyl)-5-methylbenzenesulfonamide, also known as MMBS, is a sulfonamide derivative that has been widely used in scientific research for its unique biochemical and physiological properties. MMBS has been found to possess a wide range of potential applications in the field of medicine, including as a potential treatment for cancer, inflammation, and neurological disorders. In

Mechanism of Action

The mechanism of action of 2-methoxy-N-(2-methoxyethyl)-5-methylbenzenesulfonamide involves the inhibition of carbonic anhydrase IX, which is an enzyme that plays a key role in the regulation of pH in the tumor microenvironment. This inhibition leads to a decrease in the acidity of the tumor microenvironment, which in turn reduces the invasiveness and metastatic potential of cancer cells. This compound has also been found to possess anti-inflammatory and neuroprotective effects, although the exact mechanism of these effects is still unclear.
Biochemical and Physiological Effects:
This compound has been found to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This inhibition leads to a decrease in the acidity of the tumor microenvironment, which in turn reduces the invasiveness and metastatic potential of cancer cells. This compound has also been found to possess anti-inflammatory and neuroprotective effects, although the exact mechanism of these effects is still unclear.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-methoxy-N-(2-methoxyethyl)-5-methylbenzenesulfonamide in lab experiments is its ability to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This inhibition leads to a decrease in the acidity of the tumor microenvironment, which in turn reduces the invasiveness and metastatic potential of cancer cells. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are many potential future directions for further research on 2-methoxy-N-(2-methoxyethyl)-5-methylbenzenesulfonamide. One possible direction is to explore its potential as a treatment for other types of cancer, such as breast cancer and lung cancer. Another possible direction is to investigate its anti-inflammatory and neuroprotective effects, and to determine the mechanism of these effects. Additionally, further research could be conducted to explore the potential side effects and toxicity of this compound, in order to determine its safety for use in humans.

Synthesis Methods

The synthesis of 2-methoxy-N-(2-methoxyethyl)-5-methylbenzenesulfonamide involves the reaction between 5-methyl-2-nitrobenzenesulfonamide and 2-methoxyethylamine in the presence of a reducing agent such as palladium-carbon. The reaction yields this compound as a white crystalline solid with a melting point of 123-125°C.

Scientific Research Applications

2-methoxy-N-(2-methoxyethyl)-5-methylbenzenesulfonamide has been widely used in scientific research due to its unique properties. It has been found to possess anti-inflammatory, anti-cancer, and neuroprotective effects. This compound has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This inhibition leads to a decrease in the acidity of the tumor microenvironment, which in turn reduces the invasiveness and metastatic potential of cancer cells.

properties

Molecular Formula

C11H17NO4S

Molecular Weight

259.32 g/mol

IUPAC Name

2-methoxy-N-(2-methoxyethyl)-5-methylbenzenesulfonamide

InChI

InChI=1S/C11H17NO4S/c1-9-4-5-10(16-3)11(8-9)17(13,14)12-6-7-15-2/h4-5,8,12H,6-7H2,1-3H3

InChI Key

QXOGWTCCNYBYCN-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCOC

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCOC

Origin of Product

United States

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